Aliskiren Intermediate: Superior Enantiomeric Purity via Non-Mammalian Esterase Bioresolution
The (S)-enantiomer of 5-chloro-2-isopropyl-4-pentenoic acid ester can be produced with >99% enantiomeric excess (ee) using a non-mammalian esterase (from Rhodosporidium toruloides) for bioresolution, whereas the prior art using Pig Liver Esterase (PLE) achieved lower optical purity and faced significant regulatory hurdles [1]. The improved ee directly reduces downstream purification costs and eliminates the need for diastereomeric salt resolution steps that were required with PLE-based methods [2].
| Evidence Dimension | Enantiomeric purity of (S)-5-chloro-2-isopropyl-4-pentenoic acid ester |
|---|---|
| Target Compound Data | >99% enantiomeric excess (ee) |
| Comparator Or Baseline | Pig Liver Esterase (PLE) method: lower optical purity requiring subsequent diastereomeric salt resolution |
| Quantified Difference | Qualitative superiority with >99% ee versus lower, unspecified ee from mammalian esterase |
| Conditions | Selective hydrolysis of racemic 5-chloro-2-isopropyl-4-pentenoic acid methyl ester catalyzed by esterase from Rhodosporidium toruloides CMC 103105 or CMC 103107 |
Why This Matters
Higher enantiomeric purity directly translates to fewer processing steps, reduced waste, and lower cost of goods in Aliskiren API manufacturing.
- [1] Justia Patents. (2010). Process for the production of (S)-5-chloro-2-isopropylpent-4-enoic acid esters. U.S. Patent 7,759,110. Filed July 28, 2005, and issued July 20, 2010. View Source
- [2] Matsumura, Y., et al. (2008). Method for producing optically active (4E)-5-chloro-2-isopropyl-4-pentenoic acid or basic amino acid salt thereof. European Patent EP1961728A1. Filed December 15, 2006, and published September 3, 2008. European Patent Office. View Source
